molecular formula C8H12F2O2 B1368299 Methyl 4,4-difluorocyclohexanecarboxylate CAS No. 882855-71-2

Methyl 4,4-difluorocyclohexanecarboxylate

Cat. No.: B1368299
CAS No.: 882855-71-2
M. Wt: 178.18 g/mol
InChI Key: XHYGYNWRARNCHL-UHFFFAOYSA-N
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Description

Methyl 4,4-difluorocyclohexanecarboxylate is an organic compound with the molecular formula C8H12F2O2 It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,4-difluorocyclohexanecarboxylate typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluorocyclohexanecarboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The fluorination step is carefully monitored to avoid over-fluorination, and the esterification is optimized for high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Scientific Research Applications

Methyl 4,4-difluorocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

    Medicine: Research is ongoing to explore its potential as a precursor for fluorinated drugs. Fluorine atoms can significantly alter the pharmacokinetic properties of a molecule, leading to improved efficacy and reduced side effects.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluorocyclohexanecarboxylate depends on its specific application. In drug development, the compound’s fluorine atoms can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The presence of fluorine can also increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

    Methyl 4-fluorocyclohexanecarboxylate: This compound has only one fluorine atom on the cyclohexane ring, resulting in different chemical and physical properties.

    Methyl 4,4-dichlorocyclohexanecarboxylate: The chlorine atoms in this compound provide different reactivity and stability compared to fluorine.

    Methyl 4,4-difluorocyclohexane-1-carboxylate: This is a positional isomer with the carboxylate group at a different position on the cyclohexane ring.

Uniqueness: Methyl 4,4-difluorocyclohexanecarboxylate is unique due to the presence of two fluorine atoms on the same carbon atom of the cyclohexane ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The dual fluorination can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

methyl 4,4-difluorocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGYNWRARNCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559426
Record name Methyl 4,4-difluorocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121629-14-9, 882855-71-2
Record name Methyl 4,4-difluorocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121629-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,4-difluorocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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